3-(Azetidin-3-yl)propanoic acid hydrochloride
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Overview
Description
3-(Azetidin-3-yl)propanoic acid hydrochloride is a compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)propanoic acid hydrochloride typically involves the following steps:
Horner–Wadsworth–Emmons Reaction: The starting material, (N-Boc-azetidin-3-one), is converted to (N-Boc-azetidin-3-ylidene)acetate using the Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The (N-Boc-azetidin-3-ylidene)acetate undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Hydrogenation: The intermediate is subjected to hydrogenation to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(Azetidin-3-yl)propanoic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with GABA receptors and other neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features.
Azetidine-3-carboxylic acid: An analogue of β-proline with distinct biological activities.
(Azetidin-2-yl)acetic acid: An analogue of homoproline with unique properties.
Uniqueness
3-(Azetidin-3-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability . This makes it particularly suitable for various applications in research and industry.
Properties
Molecular Formula |
C6H12ClNO2 |
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Molecular Weight |
165.62 g/mol |
IUPAC Name |
3-(azetidin-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)2-1-5-3-7-4-5;/h5,7H,1-4H2,(H,8,9);1H |
InChI Key |
PTIBEXCASMGDTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CCC(=O)O.Cl |
Origin of Product |
United States |
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